molecular formula C18H21N3O3 B2788089 1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034394-72-2

1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No. B2788089
CAS RN: 2034394-72-2
M. Wt: 327.384
InChI Key: QCLVUHPQQJMUNY-UHFFFAOYSA-N
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Description

1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide, also known as Furan-Pyridine-Piperidine (FPP), is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPP is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy.

Research Findings: A series of novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity against M. tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These compounds also demonstrated low cytotoxicity to human cells .

Antileishmanial and Antimalarial Potential

Background: Leishmaniasis and malaria are parasitic diseases with limited treatment options. Novel compounds are sought to combat these infections.

Research Findings: Compound 13, derived from our target compound, demonstrated potent in vitro antipromastigote activity against Leishmania major. Molecular simulation studies revealed its favorable binding pattern in the active site of LmPTR1, suggesting therapeutic potential .

Cytotoxicity Studies

Background: Understanding the safety profile of compounds is crucial for drug development.

Research Findings: The cytotoxicity of the target compound and related derivatives was evaluated on HEK-293 (human embryonic kidney) cells. Encouragingly, these compounds were found to be nontoxic to human cells, indicating their safety .

Structure-Activity Relationship (SAR)

Background: Exploring the impact of structural modifications on compound activity is essential for drug design.

Research Findings: Halogen, carboxyl, nitro, or methyl groups on the piperidine ring (ring B) were associated with increased cytotoxicity of piperidine derivatives. This SAR insight informs further optimization .

Crystallography

Background: Understanding the molecular interactions of compounds aids drug development.

Research Findings: Single crystals were developed for specific derivatives, including 6d, 6f, and 6n. These crystal structures provide valuable information for further development .

Future Prospects

Potential Applications: Beyond the mentioned areas, explore applications in other disease contexts, such as antiviral or anticancer research. Additionally, consider investigating the compound’s mechanism of action and potential targets.

properties

IUPAC Name

1-acetyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13(22)21-8-6-15(7-9-21)18(23)20-12-14-4-5-16(19-11-14)17-3-2-10-24-17/h2-5,10-11,15H,6-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLVUHPQQJMUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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